4-Amino-3-iodobenzonitrile

Description

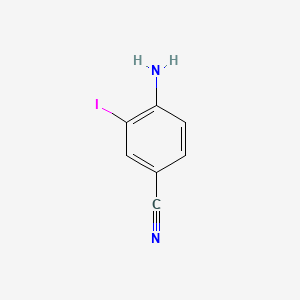

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-iodobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2/c8-6-3-5(4-9)1-2-7(6)10/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOWVTQFTEAYDLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403041 | |

| Record name | 4-Amino-3-iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33348-34-4 | |

| Record name | 4-Amino-3-iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-3-iodobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-3-iodobenzonitrile: Synthesis, Properties, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Amino-3-iodobenzonitrile

This compound is a strategically-functionalized aromatic compound that has emerged as a valuable building block in medicinal chemistry and materials science. Its unique trifunctional nature, featuring an amino group, an iodine atom, and a nitrile moiety on a benzene ring, offers a versatile platform for the synthesis of complex molecular architectures. The electron-donating amino group activates the ring for certain transformations, while the iodo and nitrile groups provide key handles for a wide array of chemical modifications, most notably in transition metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its utility in the development of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and process development. Key properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 33348-34-4 | [1][2] |

| Molecular Formula | C₇H₅IN₂ | [1][2] |

| Molecular Weight | 244.03 g/mol | [1][2] |

| Appearance | Off-white to pale yellow crystalline powder | [3] |

| Melting Point | 112-115 °C | [4] |

| Solubility | Insoluble in water. Soluble in various organic solvents such as methanol, ethanol, acetonitrile, tetrahydrofuran (THF), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). | |

| SMILES | Nc1ccc(cc1I)C#N | |

| InChI | 1S/C7H5IN2/c8-6-3-5(4-9)1-2-7(6)10/h1-3H,10H2 |

Synthesis of this compound

The regioselective introduction of an iodine atom onto the 4-aminobenzonitrile scaffold is a key step in the synthesis of this valuable intermediate. The most common and efficient method is the direct electrophilic iodination of the commercially available 4-aminobenzonitrile. The amino group is a moderately activating, ortho-, para- directing group. Since the para position is occupied by the nitrile group, electrophilic substitution is directed to the positions ortho to the amino group.

A plausible and widely utilized method for this transformation involves the use of an iodinating agent such as N-Iodosuccinimide (NIS) or iodine monochloride (ICl) in a suitable solvent.

Caption: Synthesis of this compound via Electrophilic Iodination.

Detailed Experimental Protocol: Iodination of 4-Aminobenzonitrile

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

-

4-Aminobenzonitrile

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (CH₃CN)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-aminobenzonitrile (1.0 equivalent) in acetonitrile.

-

Addition of Iodinating Agent: To the stirred solution, add N-Iodosuccinimide (1.05 equivalents) portion-wise at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Reaction Quench: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then redissolved in ethyl acetate and washed sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining NIS), saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization

Accurate characterization of this compound is crucial for confirming its identity and purity. The following are the expected spectroscopic features.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the three protons on the benzene ring. The amino group protons will likely appear as a broad singlet. The chemical shifts and coupling constants will be influenced by the electronic effects of the three different substituents.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display seven signals, one for each of the seven carbon atoms in the molecule. The carbon atom attached to the iodine will show a characteristic low-field shift. The nitrile carbon will also have a distinct chemical shift.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the range of 3500-3300 cm⁻¹), the C≡N stretching of the nitrile group (a sharp, intense band around 2220-2230 cm⁻¹), and C-H and C=C stretching vibrations of the aromatic ring.[5][6]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (244.03 g/mol ). The fragmentation pattern will likely involve the loss of small molecules or radicals, such as HCN or I.[7]

Chemical Reactivity and Applications in Synthesis

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups, which can be addressed selectively under different reaction conditions. This makes it a powerful intermediate for the construction of a diverse range of complex molecules.

Caption: Key Reaction Pathways of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl iodide moiety is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the C3 position.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures.

-

Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl substituents.

-

Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with various primary or secondary amines.

-

Heck Reaction: Coupling with alkenes to form substituted styrenes.

Reactions Involving the Amino and Nitrile Groups

The vicinal amino and nitrile groups can participate in cyclization reactions to form fused heterocyclic systems. For instance, reaction with appropriate reagents can lead to the formation of pyrazolo[3,4-d]pyrimidine derivatives, which are important scaffolds in medicinal chemistry.[8] The amino group can also be readily acylated, alkylated, or used as a directing group in other transformations.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The 4-aminobenzonitrile core and its derivatives are recognized as privileged structures in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

The pyrazolo[3,4-d]pyrimidine scaffold, which can be synthesized from this compound, is a well-established hinge-binding motif for many kinases.[9] Furthermore, this intermediate is a key component in the synthesis of inhibitors for Janus kinases (JAKs), a family of tyrosine kinases involved in cytokine signaling pathways that are important targets in autoimmune diseases and myeloproliferative neoplasms.[10][11][12][13]

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.

-

Hazard Classifications: It is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.[1]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a highly versatile and valuable building block for organic synthesis, particularly in the field of drug discovery. Its trifunctional nature allows for a wide range of chemical transformations, providing access to complex molecular scaffolds, most notably those of kinase inhibitors. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the development of novel therapeutics and advanced materials.

References

- Abdel-monem, M. I., & El-Zanate, A. M. (2014). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules, 19(12), 20565–20577. [Link]

- Royal Society of Chemistry. (n.d.).

- Mao, Y., Lee, E., Yang, X., & Park, B.-H. (2022). Targeting p21-activated kinase 4 (PAK4) with pyrazolo[3,4-d]pyrimidine derivative SPA7012 attenuates hepatic ischaemia-reperfusion injury in mice. British Journal of Pharmacology, 179(15), 3966-3982. [Link]

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Aminobenzonitrile, 98%. [Link]

- Scientific Laboratory Supplies. (n.d.). This compound, 98. [Link]

- Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy. [Link]

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

- Chemistry LibreTexts. (2023, August 29).

- University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

- Google Patents. (n.d.).

- Patsnap. (n.d.).

- Singh, R., & Kumar, A. (2009). Janus kinase 2 inhibitors. Synthesis and characterization of a novel polycyclic azaindole. Journal of Medicinal Chemistry, 52(24), 7938–7941. [Link]

- Simov, V., Soni, N., & Veronesi, G. (2016). Development of Selective Covalent Janus Kinase 3 Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 923-928. [Link]

- Dowling, J. E. (2019). Current Status in the Discovery of Covalent Janus Kinase 3 (JAK3) Inhibitors. Molecules, 24(18), 3356. [Link]

- YouTube. (2016, September 15).

- Faris, A., Ibrahim, I. M., Al kamaly, O., Saleh, A., & Elhallaoui, M. (2023). Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. Frontiers in Chemistry, 11, 1245645. [Link]

- Faty, R. M., & El-Sayed, N. N. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(10), 6845–6856. [Link]

- Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. [Link]

- University of Rochester. (n.d.). Solvents and Polarity. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. scbt.com [scbt.com]

- 3. 4-Iodobenzonitrile | C7H4IN | CID 76467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. WO2010083283A3 - Processes for preparing jak inhibitors and related intermediate compounds - Google Patents [patents.google.com]

- 11. Janus kinase 2 inhibitors. Synthesis and characterization of a novel polycyclic azaindole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Current Status in the Discovery of Covalent Janus Kinase 3 (JAK3) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties & Spectroscopic Profile

An In-Depth Technical Guide to 4-Amino-3-iodobenzonitrile: Synthesis, Characterization, and Application

This guide provides an in-depth exploration of this compound (CAS No. 33348-34-4), a highly versatile and strategically important building block in modern organic synthesis. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple recitation of facts to explain the underlying principles that govern the synthesis and reactivity of this compound. We will delve into a validated synthetic protocol, detailed characterization, and its application in advanced catalytic reactions, providing a framework for its effective use in drug discovery and materials science.

This compound is a trifunctional aromatic compound, presenting an amino group, an iodine atom, and a nitrile moiety on a benzene ring.[1] This unique arrangement of functional groups—an electron-donating amine and an electron-withdrawing nitrile, ortho to a labile iodine atom—makes it an exceptionally useful intermediate.[1][2]

The physical properties are summarized in the table below. The compound presents as a stable, crystalline solid with a distinct melting point, facilitating its handling and storage under standard laboratory conditions.[2][3]

| Property | Value | Source(s) |

| CAS Number | 33348-34-4 | [2][4] |

| Molecular Formula | C₇H₅IN₂ | [2][4] |

| Molecular Weight | 244.03 g/mol | [2][4] |

| Appearance | Pale white to amber crystalline solid | [3] |

| Melting Point | 112-115 °C (lit.) | [2][5] |

| Synonyms | 4-Cyano-2-iodoaniline, 1-Amino-2-iodo-4-cyanobenzene | [2][6] |

Spectroscopic Characterization: A Self-Validating System

Confirmation of the structure and purity of this compound is unequivocally established through a combination of spectroscopic methods. The data presented below serve as a benchmark for researchers synthesizing this compound.

| Technique | Data & Interpretation | Source |

| ¹H NMR | (CDCl₃, 300 MHz) δ: 7.80 (d, J = 1.8 Hz, 1H), 7.31 (dd, J = 8.0, 1.8 Hz, 1H), 6.62 (d, J = 8.0 Hz, 1H), 4.43 (br s, 2H). Interpretation: The spectrum clearly shows three distinct aromatic protons. The doublet at 7.80 ppm corresponds to the proton ortho to the nitrile and meta to the iodine. The doublet of doublets at 7.31 ppm represents the proton ortho to the nitrile and ortho to the iodine. The doublet at 6.62 ppm is the proton ortho to the amino group. The broad singlet at 4.43 ppm confirms the two protons of the primary amine. | [3] |

| Mass Spec. | MS (m/e): 244 ([M⁺] 97%). Interpretation: The molecular ion peak at m/z 244 corresponds directly to the molecular weight of the compound, confirming its elemental composition. | [3] |

Regioselective Synthesis: A Validated Protocol

The synthesis of this compound is most effectively achieved via the direct electrophilic iodination of the readily available starting material, 4-aminobenzonitrile.[3] The key to this transformation is controlling the regioselectivity. The powerful electron-donating and ortho-, para-directing amino group governs the position of electrophilic attack. With the para position blocked by the nitrile group, iodination occurs exclusively at one of the ortho positions (C3), yielding the desired product with high selectivity.

Caption: Synthesis and Purification Workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from a validated, environmentally conscious method and provides high yield and purity.[3]

Materials:

-

4-Aminobenzonitrile (1.18 g, 10 mmol)

-

Iodine (I₂) (1.27 g, 5 mmol)

-

30% Hydrogen Peroxide (H₂O₂) (1.13 mL, 10 mmol)

-

Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)

-

Glacial Acetic Acid (solvent)

-

Sodium Thiosulfate solution (saturated)

-

Sodium Bicarbonate solution (saturated)

-

Ethyl Acetate

-

Hexane

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-aminobenzonitrile (10 mmol) in glacial acetic acid. Add Iodine (5 mmol) and a catalytic amount of concentrated sulfuric acid.

-

Iodination: To the stirred mixture, add 30% hydrogen peroxide (10 mmol) dropwise. Heat the reaction mixture to 50 °C and maintain for 30 minutes. The progress can be monitored by TLC.

-

Work-up: After cooling to room temperature, pour the reaction mixture into water. Quench any unreacted iodine by adding saturated sodium thiosulfate solution until the orange color disappears.

-

Neutralization: Carefully neutralize the mixture by adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the product as a pale white solid (Yield: ~83%).[3]

Core Reactivity and Applications in Advanced Synthesis

The synthetic utility of this compound stems from the orthogonal reactivity of its three functional groups. The C-I bond is particularly reactive towards palladium-catalyzed cross-coupling reactions, the amino group can act as a nucleophile or directing group, and the nitrile can be hydrolyzed or serve as a hydrogen bond acceptor in biological systems.[7]

The C-I Bond: Gateway to Complexity via Sonogashira Coupling

The Sonogashira reaction, which forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, is a cornerstone of modern synthetic chemistry.[8] this compound is an excellent substrate for this reaction due to the high reactivity of the C-I bond.[9] The reaction proceeds via two interconnected catalytic cycles involving palladium and a copper(I) co-catalyst.[10]

Caption: The dual catalytic cycles of the Sonogashira cross-coupling reaction.

Representative Protocol: Sonogashira Coupling [9]

-

Setup: To a degassed solution of this compound (1 mmol) and the terminal alkyne (1.2 mmol) in triethylamine (Et₃N), add PdCl₂(PPh₃)₂ (2 mol%) and CuI (4 mol%).

-

Reaction: Stir the mixture under an inert atmosphere (e.g., Argon) at room temperature or gentle heating (40-60 °C) until completion (monitored by TLC).

-

Work-up: Dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove catalyst residues.

-

Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Domino Reactions: Rapid Assembly of Fused Carbazoles

A powerful application of this compound is in the synthesis of carbazoles, a privileged scaffold in pharmaceuticals and electronic materials.[2] This is often achieved through a domino or cascade reaction that begins with a Sonogashira coupling.[11] The alkyne-coupled intermediate can then undergo an intramolecular hydroamination/cyclization, where the ortho-amino group attacks the newly installed alkyne, followed by aromatization to furnish the fused carbazole ring system in a single pot. This strategy rapidly builds molecular complexity from simple starting materials.

Safety, Handling, and Storage

As a responsible scientist, proper handling of all chemicals is paramount. This compound is classified as an irritant and requires careful handling in a well-ventilated area, preferably a chemical fume hood.

| Safety Aspect | Guideline | Source |

| Hazard Class | Eye Irritant 2, Skin Irritant 2, STOT SE 3 | [2] |

| Signal Word | Warning | [2] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |

| PPE | Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), laboratory coat, N95 dust mask. | [2] |

| Storage | Store in a tightly sealed container in a cool, dry place away from light and incompatible materials. | [2] |

Conclusion

This compound is more than just a chemical intermediate; it is a powerful tool for synthetic innovation. Its well-defined physicochemical properties, validated synthesis, and predictable, orthogonal reactivity make it a reliable component in complex synthetic campaigns. From fundamental cross-coupling reactions to elegant domino sequences for the construction of bioactive heterocycles, this building block provides chemists with a strategic entry point to a diverse range of valuable molecular architectures. Its continued application in academic and industrial research is certain to yield new discoveries in medicine and materials science.

References

- SLS. (n.d.). This compound, 98 | 657123-5g | SIGMA-ALDRICH.

- Pasha, M. A., & Mirza, R. K. (2010). Environmental Friendly Method for the Iodination of Moderately Active Arenes. Journal of the Iranian Chemical Society, 7(4), 953-958.

- Wikipedia. (n.d.). Sonogashira coupling.

- Adlington, R. M., et al. (2009). Synthesis and biological evaluation of inhibitors of botulinum neurotoxin serotype A metalloprotease. Heterocycles, 79(1), 489-506.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- Chemistry LibreTexts. (2024). Sonogashira Coupling.

- Knorn, M., & Opatz, T. (2013). Total synthesis of the biscarbazole alkaloids murrafoline A-D by a domino sonogashira coupling/claisen rearrangement/electrocyclization reaction. Angewandte Chemie International Edition, 52(42), 11073-11077.

- Chen, J., et al. (2014). Efficient carbazole synthesis via Pd/Cu-cocatalyzed cross-coupling/isomerization of 2-allyl-3-iodoindoles and terminal alkynes. Organic Letters, 16(7), 1956-1959.

- Reddy, G. S., & Ghorai, P. (2017). Base-Mediated Hydroamination of Alkynes. The Journal of Organic Chemistry, 82(6), 2936-2949.

- Reddy, P. P., et al. (2018). Synthesis of Indole-2-methylsulfonamides by Domino Sonogashira Coupling and Hydroamination Reaction. ChemistrySelect, 3(32), 9299-9303.

- Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.

Sources

- 1. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts [beilstein-journals.org]

- 3. asianpubs.org [asianpubs.org]

- 4. One-pot synthesis of carbazoles by palladium-catalyzed N-arylation and oxidative coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Total synthesis of the biscarbazole alkaloids murrafoline A-D by a domino sonogashira coupling/claisen rearrangement/electrocyclization reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Efficient carbazole synthesis via Pd/Cu-cocatalyzed cross-coupling/isomerization of 2-allyl-3-iodoindoles and terminal alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Base-Mediated Hydroamination of Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Amino-3-iodobenzonitrile: Properties, Synthesis, and Applications in Chemical Research

This technical guide provides a comprehensive overview of 4-Amino-3-iodobenzonitrile, a trifunctional aromatic compound of significant interest to researchers in synthetic organic chemistry and drug development. We will delve into its core molecular attributes, propose a logical and detailed synthetic workflow, explore its utility as a versatile chemical building block, and outline essential safety and handling protocols. This document is intended for professionals who require a deep technical understanding of this reagent to leverage its unique chemical reactivity in their research endeavors.

Core Molecular Attributes

This compound, also known as 4-cyano-2-iodoaniline, is a crystalline solid characterized by the presence of three key functional groups on a benzene ring: an amine (-NH₂), an iodo (-I), and a nitrile (-C≡N). This specific arrangement of substituents provides a rich platform for a variety of chemical transformations, making it a valuable intermediate in the synthesis of complex organic molecules. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅IN₂ | [1] |

| Linear Formula | IC₆H₃(NH₂)CN | [2] |

| Molecular Weight | 244.03 g/mol | [1][2] |

| CAS Number | 33348-34-4 | [1][2] |

| Appearance | White to pale yellow crystalline powder | [3] |

| Melting Point | 112-115 °C (lit.) | [2] |

| SMILES String | Nc1ccc(cc1I)C#N | [2] |

| InChI Key | UOWVTQFTEAYDLM-UHFFFAOYSA-N | [2] |

Molecular Structure:

A 2D representation of the this compound structure.

Synthesis and Purification Workflow

The synthesis of this compound is logically achieved through the direct electrophilic iodination of 4-aminobenzonitrile. This strategy is underpinned by fundamental principles of electrophilic aromatic substitution.

Expertise & Causality: The amino group (-NH₂) is a potent activating group and an ortho-, para-director. The nitrile group (-C≡N) is a deactivating group and a meta-director. In the 4-aminobenzonitrile starting material, the positions ortho to the powerful amino director (positions 3 and 5) are the most activated sites for electrophilic attack. Therefore, direct iodination is expected to yield the 3-iodo isomer as the major product. This regioselectivity makes direct iodination a highly efficient and logical choice for this synthesis.

Below is a detailed protocol based on established methodologies for aromatic iodination.

Experimental Protocol: Synthesis via Electrophilic Iodination

Materials:

-

4-Aminobenzonitrile

-

N-Iodosuccinimide (NIS) or Iodine (I₂)

-

Acetonitrile or Dichloromethane (DCM) (reaction solvent)

-

Trifluoroacetic acid (TFA) (catalyst, optional)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate and Hexanes (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminobenzonitrile (1.0 equivalent) in a suitable solvent like acetonitrile.

-

Iodination: To the stirred solution, add N-Iodosuccinimide (NIS) (1.1 equivalents) in one portion at room temperature. Rationale: NIS is often preferred over I₂ as it is easier to handle and often gives cleaner reactions with fewer byproducts.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine/NIS.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. Rationale: The bicarbonate wash removes any acidic residues, while the brine wash helps to remove residual water before drying.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by either:

-

Recrystallization: From a suitable solvent system like ethanol/water or ethyl acetate/hexanes.

-

Column Chromatography: Using a silica gel stationary phase and a gradient of ethyl acetate in hexanes as the mobile phase.

-

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualization: Synthesis Workflow

Caption: Workflow for the synthesis and purification of this compound.

Applications in Synthetic Chemistry

This compound is not typically an end-product but rather a highly valuable intermediate. Its utility stems from the orthogonal reactivity of its three functional groups, allowing for sequential and site-selective modifications.

-

The Iodo Group: As a heavy halogen, iodine is an excellent leaving group, making this position ideal for transition metal-catalyzed cross-coupling reactions. This includes Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

-

The Amino Group: The nucleophilic amine can participate in condensation reactions, amide bond formation, and diazotization reactions to be further converted into other functional groups.

-

The Nitrile Group: This group is a versatile precursor. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in cycloaddition reactions to form heterocyclic rings. The nitrile group itself is often found in pharmacologically active molecules, where it can act as a hydrogen bond acceptor or participate in covalent interactions with enzyme active sites.[4]

This multi-functionality allows for the rapid construction of complex molecular scaffolds, particularly fused heterocyclic systems like carbazoles and indoles, which are prevalent in medicinal chemistry.[2]

Visualization: Synthetic Utility

Caption: Key reaction pathways enabled by this compound's functional groups.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is crucial. It is classified as an irritant.

GHS Hazard Information:

| Code | Hazard Statement | Classification |

| H315 | Causes skin irritation. | Skin Irritant, Category 2 |

| H319 | Causes serious eye irritation. | Eye Irritant, Category 2 |

| H335 | May cause respiratory irritation. | Specific Target Organ Toxicity (Single Exposure), Category 3 |

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[3][5] Ensure that eyewash stations and safety showers are readily accessible.[6]

-

Personal Protective Equipment (PPE):

-

Handling Practices: Avoid generating dust.[3] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[3]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[3][5]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[3][5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3][5]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[3][5]

Conclusion

This compound is a strategically important chemical intermediate whose value lies in the unique and orthogonal reactivity of its iodo, amino, and nitrile functionalities. A clear understanding of its molecular properties, a logical synthetic approach, and its potential applications in cross-coupling and functional group transformations allows researchers to effectively utilize it for the construction of complex and potentially bioactive molecules. Adherence to strict safety protocols is mandatory to ensure its safe handling in a laboratory setting.

References

- Material Safety Data Sheet - 4-Aminobenzonitrile, 98% - Cole-Parmer. [Link]

- This compound, 98 | 657123-5g | SIGMA-ALDRICH | SLS. [Link]

- 4-Aminobenzonitrile | C7H6N2 | CID 13396 - PubChem. [Link]

- 4-Iodobenzonitrile | C7H4IN | CID 76467 - PubChem. [Link]

- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound 98 33348-34-4 [sigmaaldrich.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

A-Z Guide to the Regioselective Synthesis of 4-Amino-3-iodobenzonitrile

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This comprehensive technical guide details a robust and reliable methodology for the synthesis of 4-amino-3-iodobenzonitrile, a pivotal building block in contemporary medicinal chemistry and materials science. The synthesis commences from the readily available starting material, 4-aminobenzonitrile, and proceeds via a regioselective electrophilic iodination. This document provides an in-depth exploration of the underlying reaction mechanism, a meticulously detailed experimental protocol, and a thorough discussion of the critical process parameters that ensure high yield and purity of the final product. The content herein is curated to empower researchers and drug development professionals with the practical knowledge required for the successful laboratory-scale preparation of this valuable intermediate.

Introduction: The Strategic Importance of this compound

This compound is a highly versatile synthetic intermediate.[1] The presence of three distinct functional groups—an amino group, a nitrile moiety, and an iodo substituent—on the aromatic scaffold makes it an exceptionally valuable precursor for the construction of complex molecular architectures. The amino group serves as a key nucleophile or a directing group, the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, and the iodo group is a prime handle for a wide array of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions are fundamental in the synthesis of novel pharmaceutical agents and functional materials.

The strategic placement of the iodo group ortho to the amino group and meta to the nitrile group offers unique opportunities for regioselective transformations, enabling the synthesis of diverse heterocyclic systems and substituted aromatic compounds. This guide focuses on a direct and efficient method for the preparation of this compound from 4-aminobenzonitrile.

The Synthetic Strategy: Electrophilic Aromatic Iodination

The synthesis of this compound from 4-aminobenzonitrile is achieved through an electrophilic aromatic substitution (SEAr) reaction.[2][3][4] The core of this strategy lies in the activation of the aromatic ring by the amino group, which is a potent ortho, para-directing group. This inherent directing effect is leveraged to achieve the desired regioselectivity.

The Reaction Mechanism

The iodination of 4-aminobenzonitrile proceeds via a classic electrophilic aromatic substitution mechanism. The key steps are as follows:

-

Generation of the Electrophile: Iodine monochloride (ICl) is a polarized interhalogen compound where the iodine atom is the more electropositive center, rendering it an effective source of electrophilic iodine (I+).[2]

-

Electrophilic Attack and Formation of the Sigma Complex: The electron-rich aromatic ring of 4-aminobenzonitrile attacks the electrophilic iodine of ICl. The amino group, being a strong activating group, directs the incoming electrophile to the positions ortho and para to it. Since the para position is already occupied by the nitrile group, the substitution occurs at one of the ortho positions. This attack forms a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.[2]

-

Deprotonation and Re-aromatization: A weak base, such as the chloride ion (Cl-) generated from ICl or a solvent molecule, abstracts a proton from the carbon atom bearing the iodine. This step restores the aromaticity of the ring, yielding the final product, this compound.[2]

Figure 1: General mechanism of aromatic iodination with iodine monochloride.

Regioselectivity

The regiochemical outcome of the reaction is predominantly governed by the powerful ortho, para-directing effect of the amino group. The nitrile group is a meta-directing and deactivating group. Therefore, the position ortho to the strongly activating amino group and meta to the deactivating nitrile group is the most electronically favored site for electrophilic attack. This leads to the selective formation of this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |

| 4-Aminobenzonitrile | 873-74-5 | 118.14 | 10.0 g | 0.0846 |

| Iodine Monochloride (1.0 M in CH2Cl2) | 7790-99-0 | 162.36 | 93.1 mL | 0.0931 |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | 200 mL | - |

| Saturated Sodium Bicarbonate (NaHCO3) solution | - | - | 100 mL | - |

| Saturated Sodium Thiosulfate (Na2S2O3) solution | - | - | 100 mL | - |

| Brine | - | - | 50 mL | - |

| Anhydrous Magnesium Sulfate (MgSO4) | 7487-88-9 | 120.37 | q.s. | - |

Equipment

-

500 mL three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Reaction Procedure

Figure 2: Step-by-step experimental workflow for the synthesis.

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, dissolve 10.0 g (0.0846 mol) of 4-aminobenzonitrile in 150 mL of dichloromethane (DCM).

-

Cooling: Cool the resulting solution to 0-5 °C using an ice bath.

-

Addition of Iodine Monochloride: Slowly add 93.1 mL (0.0931 mol, 1.1 equivalents) of a 1.0 M solution of iodine monochloride in dichloromethane to the stirred solution via the dropping funnel over a period of 30-45 minutes. Maintain the internal temperature below 10 °C during the addition. The reaction is exothermic, so controlled addition is crucial.

-

Reaction: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for another 3 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by slowly adding 100 mL of a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine monochloride. Stir until the color of the organic layer fades.

-

Carefully add 100 mL of a saturated aqueous solution of sodium bicarbonate to neutralize any acid present.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine all the organic layers and wash with 50 mL of brine.

-

Dry the combined organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system such as ethanol/water.

-

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques, including:

-

Melting Point: 112-115 °C (literature value)

-

1H NMR and 13C NMR Spectroscopy: To confirm the structure and substitution pattern.

-

Mass Spectrometry: To determine the molecular weight (244.03 g/mol ).

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (amine N-H stretch, nitrile C≡N stretch).

Safety Considerations

-

Iodine monochloride is corrosive and a strong oxidizing agent. It should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.

-

The reaction is exothermic , and the temperature should be carefully controlled during the addition of iodine monochloride to prevent runaway reactions.

Conclusion

The electrophilic iodination of 4-aminobenzonitrile using iodine monochloride is a highly effective and regioselective method for the synthesis of this compound. The procedure outlined in this guide is robust and can be readily implemented in a standard laboratory setting. The resulting product is a valuable intermediate for the synthesis of a wide range of biologically active molecules and functional materials. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can consistently obtain high yields of the desired product.

References

- BenchChem. (2025). Application Notes and Protocols for the Iodination of Aromatic Compounds using Iodine Monochloride.

- Chemical Education Xchange. (n.d.). Iodination of Aniline.

- Chemical Education Xchange. (n.d.). Iodination of Aniline.

- Homework.Study.com. (n.d.). Aromatic iodination can be carried out with a number of reagents, including iodine monochloride,....

- SLS. (n.d.). This compound, 98.

Sources

A Comprehensive Technical Guide to the Physical Properties of 4-Amino-3-iodobenzonitrile for Drug Development Professionals

This technical guide provides an in-depth analysis of the critical physical properties of 4-Amino-3-iodobenzonitrile, a key intermediate in pharmaceutical synthesis. A thorough understanding of its melting point and solubility is paramount for researchers, scientists, and drug development professionals to ensure robust process development, formulation design, and ultimately, the therapeutic efficacy of novel chemical entities. This document will delve into the theoretical underpinnings, practical experimental methodologies, and the significant implications of these properties in the drug development lifecycle.

The Pivotal Role of Physical Properties in Drug Discovery

In the journey of a new chemical entity (NCE) from the laboratory to the clinic, its fundamental physical characteristics are critical determinants of its success. Properties such as melting point and solubility are not mere data points; they are foundational to understanding a compound's behavior and potential as a therapeutic agent.

Melting point , the temperature at which a solid transitions to a liquid, serves as a crucial indicator of a compound's purity and identity.[1][2] A sharp, well-defined melting point range is often indicative of a highly pure substance, while a broad and depressed range can signal the presence of impurities.[1][3] Furthermore, the melting point provides insights into the strength of the crystal lattice, which in turn influences solubility and dissolution rate—key factors in bioavailability.[4][5] For orally administered drugs, a lower melting point is often associated with better absorption potential.[4][5]

Solubility , the ability of a substance to dissolve in a solvent, is arguably one of the most critical physicochemical parameters in drug development.[6][7] For a drug to exert its therapeutic effect, it must first be in a dissolved state at the site of absorption.[8][9] Poor aqueous solubility is a major hurdle for over 40% of new chemical entities, leading to low and variable bioavailability, which can compromise clinical efficacy.[6][9][10] A comprehensive understanding of a compound's solubility in various physiological and manufacturing-relevant solvents is therefore essential for effective formulation development.

Melting Point of this compound: Data and Determination

The melting point of this compound is a key parameter for its identification and purity assessment.

| Property | Value | Source |

| Melting Point | 112-115 °C | Sigma-Aldrich[11] |

This relatively sharp melting range suggests a high degree of purity for the commercially available compound.

Experimental Protocol for Melting Point Determination

The capillary melting point method is a standard and reliable technique for determining the melting point of a crystalline solid.

Principle: A small, finely powdered sample is heated in a sealed capillary tube, and the temperature range over which the substance melts is observed.

Methodology:

-

Sample Preparation: A small amount of dry this compound is finely ground into a powder. The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the sample into the sealed end to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

-

Heating and Observation: The sample is heated at a steady rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise determination (1-2 °C per minute) as the expected melting point is approached.

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears, and the temperature at which the entire sample has completely melted into a clear liquid. This range is the melting point of the sample.

Diagram of the Melting Point Determination Workflow:

Caption: Workflow for Capillary Melting Point Determination.

Solubility Profile of this compound

The structure of this compound contains a polar amino group (-NH2) and a polar nitrile group (-CN), which would suggest some affinity for polar solvents. The presence of the bulky, hydrophobic iodine atom and the benzene ring, however, will likely limit its solubility in highly polar solvents like water.

Based on the solubility of 4-aminobenzonitrile, the following is a predicted qualitative solubility profile for this compound:

| Solvent Class | Predicted Solubility | Rationale |

| Water | Sparingly Soluble | The polar functional groups may allow for some interaction with water, but the overall hydrophobic character of the molecule is expected to limit solubility significantly. |

| Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane) | Soluble | These solvents can effectively solvate both the polar and non-polar regions of the molecule. |

| Polar Protic Solvents (e.g., Methanol, Ethanol) | Soluble | The amino group can participate in hydrogen bonding with these solvents, aiding dissolution. |

| Non-polar Solvents (e.g., Hexane, Toluene) | Insoluble | The significant polarity of the amino and nitrile groups will prevent effective solvation by non-polar solvents. |

Disclaimer: This solubility profile is an estimation based on a structural analog. It is imperative for researchers to experimentally determine the solubility of this compound in their specific solvent systems.

Experimental Protocol for Qualitative Solubility Determination

A simple and effective method for determining the qualitative solubility of a compound is the shake-flask method.

Principle: A small, known amount of the solute is added to a known volume of the solvent and agitated until equilibrium is reached. The solubility is then visually assessed.

Methodology:

-

Sample Preparation: Weigh a small, precise amount of this compound (e.g., 10 mg).

-

Solvent Addition: Add a measured volume of the test solvent (e.g., 1 mL) to a small test tube or vial containing the sample.

-

Agitation: Vigorously shake or vortex the mixture for a set period (e.g., 1-2 minutes) at a controlled temperature.

-

Observation: Visually inspect the mixture. If the solid has completely dissolved, the compound is considered soluble under these conditions. If solid remains, it is sparingly soluble or insoluble.

-

Incremental Solvent Addition: For sparingly soluble compounds, additional solvent can be added in known increments until the solid dissolves to provide a semi-quantitative estimate of solubility.

Diagram of the Qualitative Solubility Determination Workflow:

Caption: Workflow for Qualitative Shake-Flask Solubility Determination.

Conclusion and Future Directions

This technical guide has provided a detailed overview of the critical physical properties of this compound, a compound of significant interest in drug development. The well-defined melting point of 112-115 °C serves as a reliable benchmark for purity and identity. While quantitative solubility data remains to be precisely determined, a qualitative profile has been predicted based on its molecular structure and comparison with a close analog.

For drug development professionals, the experimental protocols outlined herein provide a robust framework for the in-house characterization of this and other novel compounds. It is strongly recommended that quantitative solubility studies be conducted in a range of pharmaceutically relevant solvents and at various pH values to build a comprehensive biopharmaceutical profile. This foundational data will be instrumental in guiding formulation strategies and ensuring the successful progression of NCEs through the development pipeline.

References

- BenchChem. (2025). An In-depth Technical Guide to 4-Aminobenzonitrile: Properties, Synthesis, and Applications.

- The Solubility of Things. (n.d.). 4-Aminobenzonitrile.

- Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. (2024, September 9). Alwsci.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. PubMed.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. PMC - NIH.

- University of Calgary. (n.d.). Melting point determination.

- Scribd. (n.d.). Determination of Melting Point of An Organic Compound.

- Ran, Y., & Yalkowsky, S. H. (2009). An interesting relationship between drug absorption and melting point. International journal of pharmaceutics, 373(1-2), 24–40.

- NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry.

- Scribd. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- University of Alberta. (n.d.). Experiment 1: Melting-point Determinations.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). Exploring the Synthesis Pathways and Chemical Properties of 4-Aminobenzonitrile.

- Ran, Y., & Yalkowsky, S. H. (2009). An interesting relationship between drug absorption and melting point. ResearchGate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-Iodobenzonitrile (CAS 69113-59-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 4-Aminobenzonitrile | 873-74-5 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-ヨードベンゾニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Page loading... [wap.guidechem.com]

- 10. nbinno.com [nbinno.com]

- 11. youtube.com [youtube.com]

An In-depth Technical Guide to the Synthesis of 4-Amino-3-iodobenzonitrile

Introduction: The Strategic Importance of 4-Amino-3-iodobenzonitrile

This compound is a highly valuable substituted aromatic compound, serving as a critical building block in the development of pharmaceuticals and advanced materials. Its unique trifunctional nature—possessing an amine, an iodo group, and a nitrile—offers a versatile scaffold for complex molecular architecture. The amino and cyano groups can participate in a wide range of chemical transformations, while the iodine atom provides a reactive handle for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the facile construction of carbon-carbon and carbon-heteroatom bonds.[1] This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound, with a focus on the selection of starting materials, the rationale behind reaction conditions, and detailed, field-proven protocols.

Strategic Synthesis Planning: Choosing the Optimal Pathway

The synthesis of this compound can be approached through two principal retrosynthetic disconnections, each with its own set of advantages and challenges. The choice of the most suitable route will depend on factors such as the availability and cost of starting materials, desired scale, and the specific purity requirements of the final product.

The two primary strategies discussed in this guide are:

-

Direct Electrophilic Iodination: This approach involves the direct introduction of an iodine atom onto the aromatic ring of a readily available precursor, 4-aminobenzonitrile.

-

Sandmeyer Reaction: This classic transformation allows for the conversion of an amino group into an iodo group via a diazonium salt intermediate. This route offers high regioselectivity.

The logical workflow for selecting a synthetic pathway is outlined below:

Caption: Decision workflow for selecting a synthetic route.

Route 1: Direct Electrophilic Iodination of 4-Aminobenzonitrile

This is arguably the most straightforward approach, starting from the commercially available and relatively inexpensive 4-aminobenzonitrile. The amino group is a strong activating group and an ortho, para-director in electrophilic aromatic substitution. Since the para position is already occupied by the nitrile group, electrophilic attack is directed to the positions ortho to the amine, making the synthesis of the 3-iodo isomer feasible.

However, a significant challenge is controlling the regioselectivity and preventing over-iodination to form di-iodo species. The choice of iodinating agent and reaction conditions is therefore critical.

Causality Behind Experimental Choices:

-

Starting Material: 4-Aminobenzonitrile is selected for its commercial availability and the directing effect of the amino group.[2]

-

Iodinating Agent: While molecular iodine (I₂) can be used, it is a weak electrophile and often requires an oxidizing agent (e.g., H₂O₂) or a Lewis acid to generate a more potent iodinating species (I⁺).[2][3] Iodine monochloride (ICl) is a more reactive and effective reagent for the iodination of anilines.[4] N-Iodosuccinimide (NIS) is another excellent choice, offering milder reaction conditions and often improved regioselectivity, which is crucial in pharmaceutical synthesis to minimize downstream purification challenges.[5][6][7]

-

Solvent: A polar aprotic solvent like acetonitrile or a protic solvent like acetic acid is typically used to dissolve the starting materials and facilitate the reaction.[2]

-

Temperature: The reaction is generally carried out at or below room temperature to control the reaction rate and minimize the formation of byproducts.

Reaction Scheme:

Caption: Direct electrophilic iodination of 4-aminobenzonitrile.

Detailed Experimental Protocol (Exemplified with N-Iodosuccinimide):

Materials:

-

4-Aminobenzonitrile

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (anhydrous)

-

Trifluoroacetic acid (TFA) (catalytic amount)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve 4-aminobenzonitrile (1.0 eq) in anhydrous acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Add a catalytic amount of trifluoroacetic acid (e.g., 0.1 eq).

-

To the stirred solution, add N-Iodosuccinimide (1.05 eq) portion-wise over 15-20 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to decompose any unreacted NIS.

-

Dilute the mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Trustworthiness: This protocol is a self-validating system. The progress of the reaction can be monitored by TLC, and the final product can be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, MS) to confirm its identity and purity. The purification by column chromatography ensures the removal of any unreacted starting material or di-iodinated byproducts.

Quantitative Data Summary (Direct Iodination):

| Parameter | Value/Range | Rationale/Reference |

| Starting Material | 4-Aminobenzonitrile | Commercially available.[2] |

| Key Reagents | N-Iodosuccinimide (NIS), Trifluoroacetic acid (catalyst) | NIS provides mild conditions and good regioselectivity.[5][7] |

| Typical Yield | 60-80% | Dependent on reaction conditions and purification. |

| Purity | >98% (after chromatography) | Column chromatography is effective for purification. |

| Reaction Time | 2-4 hours | Monitored by TLC. |

Route 2: Synthesis via Sandmeyer Reaction

The Sandmeyer reaction is a powerful and highly regioselective method for introducing a variety of functional groups onto an aromatic ring, starting from a primary aromatic amine.[8] For the synthesis of this compound, a plausible starting material is 3,4-diaminobenzonitrile. In this route, one of the amino groups is selectively diazotized and subsequently replaced by iodine.

Causality Behind Experimental Choices:

-

Starting Material: 3,4-Diaminobenzonitrile is chosen because the two amino groups have different reactivities, allowing for selective diazotization. The amino group meta to the electron-withdrawing nitrile group is less basic and will be preferentially diazotized under controlled acidic conditions.

-

Diazotization: The reaction is carried out at low temperatures (0-5 °C) using sodium nitrite and a strong acid (e.g., HCl or H₂SO₄) to form the diazonium salt. Low temperatures are crucial to prevent the decomposition of the unstable diazonium intermediate.[9]

-

Iodide Source: Potassium iodide (KI) is a common and effective source of the iodide nucleophile. Unlike other Sandmeyer reactions (e.g., chlorination or bromination), the iodination often does not require a copper(I) catalyst.[2]

-

Work-up: The reaction is typically quenched to destroy any excess diazonium salt and then neutralized. The product is extracted and purified.

Reaction Scheme:

Caption: Sandmeyer reaction for the synthesis of this compound.

Detailed Experimental Protocol:

Materials:

-

3,4-Diaminobenzonitrile

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Deionized Water

-

Sodium Bicarbonate (NaHCO₃)

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Diazotization: In a flask cooled to 0-5 °C, suspend 3,4-diaminobenzonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Stir vigorously to form a fine slurry of the amine salt.

-

Prepare a solution of sodium nitrite (1.05 eq) in cold deionized water. Add this solution dropwise to the amine slurry, ensuring the temperature remains below 5 °C.

-

Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

-

Iodination: In a separate flask, prepare a solution of potassium iodide (1.5 eq) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Evolution of nitrogen gas should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any excess iodine.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

Trustworthiness: The Sandmeyer reaction is a well-established and reliable transformation. The regioselectivity is controlled by the initial position of the amino group, leading to a cleaner product profile compared to direct iodination. The distinct evolution of nitrogen gas provides a visual confirmation of the reaction's progress.

Quantitative Data Summary (Sandmeyer Reaction):

| Parameter | Value/Range | Rationale/Reference |

| Starting Material | 3,4-Diaminobenzonitrile | Commercially available. |

| Key Reagents | NaNO₂, HCl, KI | Standard reagents for Sandmeyer iodination.[9] |

| Typical Yield | 65-85% | Generally good yields for this transformation. |

| Purity | >98% (after chromatography) | High regioselectivity simplifies purification. |

| Reaction Time | 3-5 hours | Includes diazotization and iodination steps. |

Conclusion and Outlook

Both direct electrophilic iodination of 4-aminobenzonitrile and the Sandmeyer reaction of 3,4-diaminobenzonitrile represent viable and effective strategies for the synthesis of this compound. The choice between these routes will be dictated by the specific needs of the research or development program.

-

Direct iodination is a more atom-economical approach, starting from a simpler and more readily available precursor. However, it may require more careful optimization to control regioselectivity and minimize byproduct formation.

-

The Sandmeyer reaction offers superior regioselectivity, leading to a cleaner reaction profile and potentially simpler purification. The starting material, while more complex, is also commercially available.

For large-scale production, the direct iodination route, if optimized effectively, may be more cost-effective. For applications where high purity and unambiguous regiochemistry are paramount, the Sandmeyer reaction is the preferred method. This guide provides the foundational knowledge and detailed protocols to enable researchers, scientists, and drug development professionals to confidently synthesize this important chemical intermediate.

References

- Radhakrishnamurti, P. S., & Janardhana, Ch. (Year). Kinetics & Mechanism of Iodination of Aniline & Substituted Anilines by Iodine Monochloride. Indian Journal of Chemistry, Section A, 19A, 550-553. Source

- Mbatia, H. W., Ulloa, O. A., Kennedy, D. P., Incarvito, C. D., & Burdette, S. C. (2011). Iodination of anilines and phenols with 18-crown-6 supported ICl2−. Organic & Biomolecular Chemistry, 9(7), 2468-2474. [Link]

- Pawar, S. S., et al. (n.d.). Iodination of activated aromatics by using I2/ HNO3/AcOH. Baba Farid Group of Institutions.

- Sandin, R. B., Drake, W. V., & Leger, F. (1932). 2,6-DIIODO-p-NITROANILINE. Organic Syntheses, 12, 28. [Link]

- R Discovery. (n.d.). Iodination Of Anilines Research Articles.

- Kaur, N. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(6), 2139-2178. [Link]

- Bracco, C., et al. (2010).

- Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS).

- Kym, P. R., & Cory, M. (2013).

- Prakash, G. K. S., et al. (2004). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Journal of the American Chemical Society, 126(48), 15770-15776.

- SLS. (n.d.). This compound, 98.

- Patsnap. (n.d.). Preparation method of aminobenzonitrile.

- Appiah, C., et al. (2020). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).

- Wang, Y., et al. (2018). Iodide/H2O2 Catalyzed Intramolecular Oxidative Amination for the Synthesis of 3,2′-Pyrrolidinyl Spirooxindoles. Molecules, 23(11), 2913. [Link]

- CN106632049A - Synthesis process of 4-amino antipyrine product and preparation method ... (n.d.).

- CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents. (n.d.).

- CN112457213A - Catalytic synthesis method of p-aminobenzonitrile - Google Patents. (n.d.).

Sources

- 1. scientificlabs.com [scientificlabs.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Iodide/H2O2 Catalyzed Intramolecular Oxidative Amination for the Synthesis of 3,2′-Pyrrolidinyl Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. calibrechem.com [calibrechem.com]

- 6. benchchem.com [benchchem.com]

- 7. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 4-Amino-3-iodobenzonitrile: Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction

In the landscape of modern synthetic and medicinal chemistry, the strategic design of molecular building blocks is paramount to the efficient discovery and development of novel therapeutic agents. 4-Amino-3-iodobenzonitrile, a multifunctional aromatic compound, has emerged as a particularly valuable scaffold. Its IUPAC name is This compound , and it is also known by synonyms such as 4-Cyano-2-iodoaniline.[1] This guide provides an in-depth technical overview of its chemical properties, a validated synthetic protocol, comprehensive analytical characterization methods, and a discussion of its reactivity and applications, tailored for researchers and professionals in drug development. The molecule's unique architecture, featuring an amino group, an iodine atom, and a nitrile moiety on a benzene ring, offers a versatile platform for a wide array of chemical transformations, making it a powerful intermediate in the synthesis of complex molecular targets.

Section 1: Physicochemical and Structural Properties

A thorough understanding of a compound's physicochemical properties is the foundation for its effective use in synthesis and formulation. This compound is a solid at room temperature with a distinct set of characteristics derived from its substituted aromatic structure.

The molecule's utility stems from the orthogonal reactivity of its three functional groups. The electron-donating amino group activates the aromatic ring, while the electron-withdrawing nitrile group deactivates it, influencing the regioselectivity of further reactions. The iodo group is an excellent leaving group, particularly for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2][3] |

| Synonyms | 4-Cyano-2-iodoaniline, 1-Amino-2-iodo-4-cyanobenzene | [1] |

| CAS Number | 33348-34-4 | [4] |

| Molecular Formula | C₇H₅IN₂ | [4] |

| Molecular Weight | 244.03 g/mol | |

| Melting Point | 112-115 °C (lit.) | |

| Appearance | Typically a beige or light-colored solid | [5] |

| InChI Key | UOWVTQFTEAYDLM-UHFFFAOYSA-N | [2] |

| SMILES | Nc1ccc(cc1I)C#N | [6] |

graph "4_Amino_3_iodobenzonitrile_Structure" { layout=neato; node [shape=plaintext]; edge [style=invis];// Define atom nodes N1 [label="N", pos="2.0,1.2!"]; C1 [label="C", pos="1.0,1.2!"]; C2 [label="C", pos="0.5,0.0!"]; C3 [label="C", pos="1.0,-1.2!"]; C4 [label="C", pos="2.0,-1.2!"]; C5 [label="C", pos="2.5,0.0!"]; C6 [label="C", pos="3.5,0.0!"]; N2 [label="N", pos="4.2,0.0!"]; I1 [label="I", pos="-0.8,0.0!"]; NH2 [label="H₂N", pos="2.5,2.0!", fontcolor="#202124"]; // Draw bonds C1 -- C2 [style=solid]; C2 -- C3 [style=solid]; C3 -- C4 [style=solid]; C4 -- C5 [style=solid]; C5 -- C1 [style=solid]; C1 -- N1 [style=invis]; // for positioning NH2 C2 -- I1 [style=solid]; C5 -- C6 [style=solid]; C6 -- N2 [style=triple]; // Benzene ring double bonds node [shape=none, label=""]; b1 [pos="1.25,0.6!"]; b2 [pos="0.75,-0.6!"]; b3 [pos="1.75,-1.2!"]; b4 [pos="2.25,0.0!"]; b5 [pos="1.75,1.2!"]; b6 [pos="0.75,0.6!"]; // Manually place double bonds inside the ring graph[bgcolor="transparent"]; edge [style=solid, color="#202124"]; C1 -- C5 [label="", len=1.5]; C3 -- C4 [label="", len=1.5]; // A bit of a hack to draw the inner double bonds p1 [pos="1.2,0.4!", shape=point, style=invis]; p2 [pos="0.8,-0.6!", shape=point, style=invis]; p1 -- p2 [style=solid, len=0.5]; p3 [pos="1.8,-0.4!", shape=point, style=invis]; p4 [pos="2.2,0.6!", shape=point, style=invis]; p3 -- p4 [style=solid, len=0.5]; p5 [pos="1.2, -1.4!", shape=point, style=invis]; p6 [pos="0.8, -1.0!", shape=point, style=invis]; // Re-drawing main structure with labels node [shape=plaintext, fontcolor="#202124"]; C1_label [label="C", pos="1.0,1.2!"]; C2_label [label="C", pos="0.5,0.0!"]; C3_label [label="C", pos="1.0,-1.2!"]; C4_label [label="C", pos="2.0,-1.2!"]; C5_label [label="C", pos="2.5,0.0!"]; I_label [label="I", pos="-0.8,0.0!"]; N_label [label="H₂N", pos="0.5,2.0!"]; CN_C_label [label="C", pos="3.5,0.0!"]; CN_N_label [label="N", pos="4.2,0.0!"]; // Connect atoms with visible bonds edge [style=solid]; C1_label -- C2_label; C2_label -- C3_label; C3_label -- C4_label; C4_label -- C5_label; C5_label -- C1_label; C1_label -- N_label; C2_label -- I_label; C5_label -- CN_C_label; CN_C_label -- CN_N_label [style=triple]; // Benzene ring double bonds (simplified) p_a [pos="1.25, 0.0!", shape=point, style=invis]; p_b [pos="1.75, -1.2!", shape=point, style=invis]; p_a -- p_b; p_c [pos="2.25, 0.6!", shape=point, style=invis]; p_d [pos="1.75, 1.2!", shape=point, style=invis]; p_c -- p_d; p_e [pos="0.75, -0.6!", shape=point, style=invis]; p_f [pos="0.75, 0.6!", shape=point, style=invis]; p_e -- p_f;

}

Caption: 2D Structure of this compound.

Section 2: Synthesis and Purification

Causality Behind Experimental Choice: The synthesis of this compound is most reliably achieved via a Sandmeyer-type reaction. This classic and robust methodology is chosen for its high fidelity in converting an aromatic amine into an aryl iodide through a diazonium salt intermediate.[7] The protocol starts with 4-amino-3-nitrobenzonitrile, a commercially available precursor. The nitro group is first reduced to an amine, yielding 3,4-diaminobenzonitrile. Subsequently, selective diazotization of the 3-amino group, followed by iodide substitution, yields the target compound. The selectivity is driven by the differential basicity and steric environment of the two amino groups.

Experimental Protocol: Two-Step Synthesis

Step A: Reduction of 4-Amino-3-nitrobenzonitrile

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 4-amino-3-nitrobenzonitrile (10.0 g, 1 eq.) in ethanol (100 mL).

-

Reagent Addition: Carefully add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.5 eq.) to the suspension.

-

Reflux: Heat the mixture to reflux (approx. 80-90 °C) and maintain for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction to room temperature and slowly pour it into a stirred solution of saturated sodium bicarbonate (NaHCO₃) until the pH is ~8-9 to neutralize the acid and precipitate tin salts.

-

Extraction: Extract the aqueous slurry with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentration: Remove the solvent under reduced pressure to yield crude 3,4-diaminobenzonitrile, which can be used in the next step without further purification.

Step B: Diazotization and Iodination

-